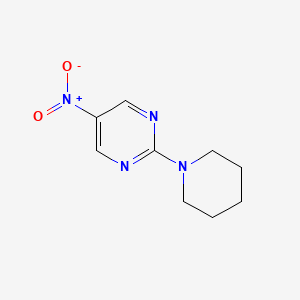

5-Nitro-2-(piperidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMJEQQVWJLRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 5 Nitro 2 Piperidin 1 Yl Pyrimidine

X-ray Crystallography for Solid-State Structural Determination

Detailed information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for 5-Nitro-2-(piperidin-1-yl)pyrimidine is not available in the current scientific literature. The cultivation of single crystals and subsequent X-ray diffraction analysis are required to determine these fundamental structural properties.

Computational Chemistry and Cheminformatics for 5 Nitro 2 Piperidin 1 Yl Pyrimidine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy landscape of the compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Nitro-2-(piperidin-1-yl)pyrimidine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. sibran.runih.govscience.govnih.gov These calculations reveal that the pyrimidine (B1678525) ring is essentially planar, while the piperidine (B6355638) ring adopts a stable chair conformation. The nitro group is coplanar with the pyrimidine ring to maximize resonance stabilization.

The electronic structure, which governs the molecule's behavior, is also elucidated through DFT. The distribution of electrons within the molecule is influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the piperidinyl group. This interplay of electronic effects is crucial for understanding the molecule's reactivity and potential interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N1 (pyrimidine) | 1.34 |

| N1-C6 (pyrimidine) | 1.33 | |

| C5-NO2 | 1.46 | |

| C2-N (piperidine) | 1.38 | |

| Bond Angle (°) | N1-C2-N3 (pyrimidine) | 126.5 |

| C4-C5-C6 (pyrimidine) | 116.8 | |

| C5-C4-N3 (pyrimidine) | 122.7 | |

| C2-N(piperidine)-C(piperidine) | 121.5 |

Note: The values in this table are representative and based on typical DFT calculations for similar structures. Actual values may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the amino nitrogen attached to the pyrimidine ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient pyrimidine ring, particularly around the nitro group. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comemerginginvestigators.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The presence of both electron-donating and electron-withdrawing groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule with significant potential for chemical reactions. mdpi.com

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic power of a molecule |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. uni-muenchen.demdpi.comphyschemres.orgresearchgate.net The MEP map displays regions of negative electrostatic potential in red, indicating electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential are shown in blue, representing electron-deficient areas that are attractive to nucleophiles.

In the MEP map of this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. researchgate.net The nitrogen atoms of the pyrimidine ring also exhibit negative potential. The hydrogen atoms of the piperidine and pyrimidine rings, as well as the region around the nitro group's nitrogen atom, are predicted to have the most positive potential, marking them as likely sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with these interactions. Significant delocalization is expected from the lone pair of the piperidine nitrogen to the antibonding orbitals of the pyrimidine ring. Additionally, the lone pairs on the oxygen atoms of the nitro group can delocalize into the antibonding orbitals of the N-O bonds. These interactions contribute to the stability of the molecule and influence its electronic properties. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within a molecule (intramolecular) and between molecules (intermolecular). nih.govresearchgate.netresearchgate.netjussieu.frgithub.io NCI plots use the electron density and its reduced gradient to identify regions of non-covalent interactions. These regions are typically color-coded to distinguish between attractive (e.g., hydrogen bonds, displayed in blue) and repulsive (e.g., steric clashes, shown in red) interactions. Green surfaces usually indicate weak van der Waals interactions. For this compound, NCI analysis can reveal intramolecular hydrogen bonds and steric interactions that influence its conformation and stability.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govnih.govresearchgate.netresearchgate.netf1000research.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net

Given the structural motifs present in this compound, it could be investigated as a potential inhibitor for various enzymes. For instance, pyrimidine derivatives have been extensively studied as anticancer agents that target kinases or dihydrofolate reductase. nih.govnih.govnih.gov

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The binding mode of this compound within a protein's active site would likely involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pyrimidine ring can form hydrogen bonds with amino acid residues, while the piperidine ring can engage in hydrophobic interactions. The nitro group could also participate in hydrogen bonding or electrostatic interactions. The results of molecular docking simulations can provide valuable hypotheses about the biological activity of this compound and guide the design of more potent analogs. nih.govresearchgate.net

Table 3: Common Protein Targets for Pyrimidine Derivatives and Potential Interactions

| Protein Target | Therapeutic Area | Key Interacting Amino Acid Residues |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | Hydrogen bonding with backbone atoms in the hinge region (e.g., Met), hydrophobic interactions in the active site. |

| Dihydrofolate Reductase (DHFR) | Cancer, Antibacterial | Hydrogen bonding with acidic residues (e.g., Asp, Glu), π-π stacking with aromatic residues (e.g., Phe). |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Hydrogen bonding with hinge region residues, interactions with the ribose-binding pocket. |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique evaluates the binding energy and affinity by sampling various conformations of the ligand within the binding site. For pyrimidine derivatives, docking studies frequently reveal that the nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases or reductases. sifisheriessciences.comnih.gov

The 5-nitro group, being a strong electron-withdrawing group, can significantly influence the electronic distribution of the pyrimidine ring and participate in electrostatic or polar interactions. The piperidine moiety typically engages in hydrophobic or van der Waals interactions within nonpolar pockets of the receptor. researchgate.net Docking simulations for compounds with these scaffolds against targets like cyclin-dependent kinase 2 (CDK2) or dihydrofolate reductase (DHFR) have shown that substituents on the pyrimidine ring dictate the binding affinity and selectivity. sifisheriessciences.comnih.gov For instance, studies on similar pyrimidine derivatives targeting EGFR have demonstrated specific interactions that contribute to inhibitory activity. tandfonline.comtandfonline.com The predicted binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential inhibitors, with more negative scores indicating stronger binding. remedypublications.com

Table 1: Representative Binding Interactions for Pyrimidine Scaffolds in Protein Kinase Active Sites This table is a generalized representation based on studies of various pyrimidine derivatives and is not specific to this compound.

| Structural Moiety | Common Interaction Type | Potential Interacting Residues | Estimated Contribution to Binding Affinity |

|---|---|---|---|

| Pyrimidine Ring (N1, N3) | Hydrogen Bond | Lys, Asp, Glu, Thr | High |

| Piperidine Ring | Hydrophobic / Van der Waals | Leu, Val, Ile, Ala | Moderate |

| Nitro Group (Oxygen atoms) | Hydrogen Bond / Polar | Arg, Gln, Asn | Moderate |

Identification of Key Residues in Binding Pockets

A direct outcome of molecular docking and molecular dynamics simulations is the identification of key amino acid residues that are critical for ligand recognition and binding. In studies of pyrimidine-based inhibitors targeting various kinases, residues such as Cysteine, Leucine, and Aspartate in the hinge region of the ATP-binding pocket are frequently implicated in forming stable hydrogen bonds with the pyrimidine core. rsc.orgrsc.org For example, molecular docking of pyrimidine analogs into the active site of focal adhesion kinase (FAK) highlighted the importance of hydrogen bond interactions with residue Asp564 for inhibitory activity. rsc.org Similarly, hydrophobic residues like Ile428, Leu553, and Leu501 were found to form crucial hydrophobic interactions that stabilize the complex. rsc.org The piperidine group of this compound would likely interact with such hydrophobic pockets, while the nitro group could form additional stabilizing contacts with polar or charged residues at the periphery of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs.

Development of Predictive Models Using Molecular Descriptors

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. mdpi.com These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For classes of compounds like nitroaromatics and piperidine derivatives, relevant descriptors often include: nih.govnih.govresearchgate.net

Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and partial charges. The nitro group significantly impacts these properties. dergipark.org.tr

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is influenced by the piperidine ring. nih.gov

Steric/Topological Descriptors: Molecular weight, molar refractivity, and topological surface area (TPSA). nih.gov

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.govresearchgate.net The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. nih.govresearchpublish.com

Table 2: Common Molecular Descriptors in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Structural Feature Influence | Predicted Property |

|---|---|---|---|

| Electronic | Dipole Moment | Nitro Group | Binding Affinity, Reactivity |

| Hydrophobic | ClogP | Piperidine Ring | Membrane Permeability, Bioavailability |

| Topological | Topological Polar Surface Area (TPSA) | Nitro Group, Pyrimidine Nitrogens | Absorption, Blood-Brain Barrier Penetration |

| Steric | Molecular Weight | Entire Molecule | Drug-likeness, Solubility |

In Silico Assessment of Pharmacokinetic Relevant Molecular Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures in drug development. ajpamc.comresearchgate.net Numerous in silico tools and models are available to predict these pharmacokinetic parameters based solely on the molecular structure. For this compound, these tools can predict its drug-likeness, oral bioavailability, and potential liabilities.

A key component of this assessment is evaluating compliance with guidelines like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors. sifisheriessciences.com In silico models can also predict properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govnih.govnih.gov

Table 3: Predicted Pharmacokinetic Properties for this compound These values are predictions based on computational models and data from structurally similar pyrimidine derivatives.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~222.24 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Good balance for permeability and solubility |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 5 (2 pyrimidine N, 2 nitro O, 1 piperidine N) | Complies with Lipinski's Rule (< 10) |

| Topological Polar Surface Area (TPSA) | ~71.5 Ų | Suggests good oral absorption |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-penetrant | Reduces potential for CNS side effects |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2D6) | Warrants experimental investigation for drug-drug interactions |

Computational Drug-Likeness Evaluation based on Established Rules (e.g., Lipinski's Rule of Five)

One of the most foundational sets of guidelines in drug discovery is Lipinski's Rule of Five. nih.gov This rule of thumb helps to predict if a chemical compound is likely to be an orally active drug in humans by evaluating key physicochemical properties. nih.gov The rule states that a compound is more likely to have poor absorption or permeation if it violates more than one of the following criteria:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The properties for this compound have been calculated using computational models to assess its compliance with Lipinski's Rule of Five. The analysis reveals that the compound adheres to all the criteria, suggesting it possesses a favorable profile for oral bioavailability. With a molecular weight of 208.22 g/mol , a consensus log P of 1.61, zero hydrogen bond donors, and five hydrogen bond acceptors, the compound exhibits no violations of the rule. This adherence indicates a high probability of good membrane permeability and absorption, which are critical characteristics for orally administered drugs.

| Parameter | Rule | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 208.22 g/mol | Yes |

| Octanol-Water Partition Coefficient (Consensus Log P) | ≤ 5 | 1.61 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Yes |

| Violations | ≤ 1 | 0 | Pass |

Prediction of Bioavailability Scores

Beyond individual physicochemical parameters, computational tools can generate an integrated bioavailability score to provide a more holistic prediction of a compound's potential. This score amalgamates various properties to estimate the probability that a molecule will have adequate oral bioavailability. researchgate.net A frequently used metric is a bioavailability score where a value of 0.55 indicates a high probability of good absorption and bioavailability upon oral administration. researchgate.netresearchgate.net

The bioavailability score for this compound was calculated using the SwissADME web tool. nih.gov The prediction provides a single, easily interpretable metric that summarizes the compound's drug-like potential based on its structural features.

| Parameter | Predicted Value |

|---|---|

| Bioavailability Score | 0.55 |

The predicted score of 0.55 for this compound is favorable, suggesting that the compound has a high likelihood of possessing at least 10% oral bioavailability in rats. researchgate.net This result, combined with the full compliance with Lipinski's Rule of Five, reinforces the computational assessment that this compound has a promising pharmacokinetic profile for development as an orally administered therapeutic agent.

Structure Activity Relationship Sar Investigations and Rational Molecular Design of 5 Nitro 2 Piperidin 1 Yl Pyrimidine Derivatives

Systematic Modification Strategies of the Pyrimidine (B1678525) Core

The pyrimidine ring is a versatile scaffold that allows for systematic modifications at several positions, primarily C4 and C6, to probe their influence on biological activity. youtube.com Strategic alterations to the pyrimidine core of 5-Nitro-2-(piperidin-1-yl)pyrimidine are fundamental to understanding its interaction with biological targets.

One common strategy involves the introduction of various substituents at the C4 and C6 positions of the pyrimidine ring. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electronic distribution within the pyrimidine ring, thereby affecting its binding affinity to target proteins. For instance, the introduction of small alkyl or aryl groups can probe steric tolerance in the binding pocket, while functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, can introduce new interactions with the target.

Another modification strategy is the fusion of the pyrimidine ring with other heterocyclic systems to create polycyclic structures. This approach can lead to more rigid analogues, which can help in defining the optimal conformation for biological activity. Fused systems such as thieno[2,3-d]pyrimidines or purines have been explored in other contexts to enhance target selectivity and pharmacokinetic properties.

A hypothetical series of modifications to the pyrimidine core of this compound and their potential impact on activity are presented in the interactive table below.

Table 1: Hypothetical Modifications of the Pyrimidine Core and Their Predicted SAR Implications

| Modification at C4/C6 | Rationale | Predicted Impact on Activity |

|---|---|---|

| Introduction of a methyl group | Probes for steric hindrance in the binding pocket. | May increase or decrease activity depending on the size of the binding pocket. |

| Addition of a hydroxyl group | Introduces a hydrogen bond donor/acceptor. | Potential for increased binding affinity if a corresponding residue is present in the target. |

| Fusion with a thiophene ring | Creates a more rigid, planar scaffold. | Could enhance binding by locking the molecule in a more favorable conformation. |

| Substitution with a halogen (e.g., Cl, F) | Alters electronic properties and can form halogen bonds. | May enhance binding affinity and membrane permeability. |

Exploration of Substituent Effects on the Piperidine (B6355638) Ring and Peripheral Positions

The piperidine moiety of this compound offers numerous possibilities for substitution to explore the SAR. Modifications can be made at various positions of the piperidine ring to investigate the impact on potency, selectivity, and pharmacokinetic properties.

Substituents on the piperidine ring can influence the molecule's conformation and its ability to fit into a binding pocket. For example, the introduction of alkyl or aryl groups at the 3- or 4-positions of the piperidine ring can explore additional binding interactions and probe the topology of the binding site. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit significantly different biological activities.

Furthermore, the nitrogen atom of the piperidine ring can be modified. For instance, quaternization of the nitrogen can introduce a positive charge, which may be beneficial for interacting with negatively charged residues in a target protein. However, this may also impact cell permeability.

Peripheral positions, such as the nitro group at the C5 position of the pyrimidine ring, are also key targets for modification. The strong electron-withdrawing nature of the nitro group is often crucial for activity, but its replacement with other electron-withdrawing groups like cyano or sulfonyl can be explored to fine-tune the electronic properties and potentially improve the metabolic stability of the compound.

The interactive table below summarizes potential substituent effects on the piperidine ring and their expected influence on the molecule's activity.

Table 2: Exploration of Substituent Effects on the Piperidine Ring

| Position of Substitution | Substituent | Rationale | Predicted Effect on Activity |

|---|---|---|---|

| 4-position | Methyl group | Investigate steric and hydrophobic interactions. | Activity may be enhanced or diminished depending on the target's topology. |

| 3-position | Hydroxyl group | Introduce a hydrogen bonding group. | Potential for improved binding affinity. |

| Nitrogen atom | Quaternization (e.g., with a methyl group) | Introduce a positive charge. | May enhance electrostatic interactions but could decrease cell permeability. |

| 4-position | Phenyl group | Explore larger hydrophobic pockets. | Could significantly increase potency if a suitable pocket exists. |

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Within the this compound scaffold, several key moieties can be considered for bioisosteric replacement. The nitro group at the C5 position, while often important for activity, can sometimes be associated with toxicity. nih.gov Potential bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups. These groups are also strongly electron-withdrawing and can mimic the electronic influence of the nitro group while potentially offering a better safety profile.

The following interactive table details potential bioisosteric replacements for different parts of the this compound scaffold.

Table 3: Bioisosteric Replacement Strategies

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 5-Nitro group | Cyano group (-CN) | Maintain electron-withdrawing character with potentially reduced toxicity. |

| Piperidine ring | Morpholine ring | Introduce a hydrogen bond acceptor and alter polarity. |

| Pyrimidine core | Pyridine (B92270) core | Modify the hydrogen bonding pattern and electronic properties. |

| Piperidine ring | Azaspiro[3.3]heptane | Mimic piperidine's shape with potentially improved pharmacokinetics. researchgate.netnih.gov |

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the preferred spatial arrangement of the molecule, which in turn provides insights into the shape and nature of the receptor's binding site.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 2-position of the pyrimidine ring can occupy either an axial or equatorial position on the piperidine ring. The relative stability of these conformers is influenced by steric and electronic factors. For 2-substituted piperidines attached to an aromatic ring, there can be a modest preference for the axial orientation of the substituent. nih.gov The flipping of the piperidine ring between different chair conformations is an important dynamic process that can influence binding. researchgate.net

Understanding the low-energy conformations of this compound and its derivatives is essential for molecular recognition. By identifying the bioactive conformation—the conformation the molecule adopts when bound to its target—medicinal chemists can design more rigid analogues that are pre-organized for binding, potentially leading to increased potency and selectivity. Computational methods, such as molecular mechanics and quantum mechanics calculations, are valuable tools for performing conformational analysis.

Pharmacophore Generation and Lead Optimization Studies

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.com A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors (e.g., the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group), hydrogen bond donors (if any substituents with this capability are present), and hydrophobic regions (e.g., the piperidine ring).

Once a pharmacophore model is generated based on a set of active compounds, it can be used for virtual screening of large compound libraries to identify new molecules with the desired pharmacophoric features. It also serves as a guide for lead optimization. Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

For this compound, lead optimization studies would involve synthesizing and testing new analogues designed based on the SAR data and the pharmacophore model. For example, if the pharmacophore model indicates the importance of a hydrogen bond acceptor at a specific position, analogues with substituents capable of forming such bonds would be synthesized.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. A study on 5-nitropyrimidine-2,4-dione analogues demonstrated the use of docking studies to confirm the binding mode of a lead compound, which is an integral part of lead optimization. nih.gov

The general workflow for pharmacophore generation and lead optimization is outlined in the interactive table below.

Table 4: Pharmacophore Generation and Lead Optimization Workflow

| Step | Description | Objective |

|---|---|---|

| 1. Data Collection | Gather a set of analogues with known biological activities. | To have a basis for model generation. |

| 2. Pharmacophore Model Generation | Identify common chemical features of active compounds in 3D space. dovepress.com | To create a hypothesis of the key features for activity. |

| 3. Model Validation | Test the model's ability to distinguish between active and inactive compounds. | To ensure the predictive power of the model. |

| 4. Lead Optimization | Design and synthesize new analogues based on the pharmacophore model and SAR data. nih.gov | To improve potency, selectivity, and ADME properties. |

| 5. Biological Evaluation | Test the new analogues in relevant biological assays. | To determine if the design strategy was successful. |

Preclinical Mechanistic and Biological Target Studies of 5 Nitro 2 Piperidin 1 Yl Pyrimidine and Its Analogues

In Vitro Enzyme Inhibition Assays and Target Identification Relevant to Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a foundational structure in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules and clinically approved drugs. gsconlinepress.comnih.gov Derivatives of pyrimidine have been extensively investigated for their potential to interact with a wide array of biological targets, particularly enzymes involved in critical cellular processes. The specific compound, 5-Nitro-2-(piperidin-1-yl)pyrimidine, incorporates this key heterocyclic ring, along with a piperidine (B6355638) moiety and a nitro group, suggesting a potential for diverse biological activities through enzyme inhibition.

The pyrimidine core is a well-established "privileged scaffold" for the development of kinase inhibitors, largely because it can mimic the adenine (B156593) ring of ATP and bind to the hinge region of the kinase ATP-binding site. acs.orgnih.gov This has led to the development of numerous pyrimidine-based drugs that target kinases involved in oncogenic signaling pathways. nih.gov Analogues of this compound, particularly those based on pyrazolo[3,4-d]pyrimidine and other fused pyrimidine systems, have demonstrated potent inhibitory activity against a range of protein kinases.

Kinases are central to signal transduction pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer. nih.gov Consequently, pyrimidine derivatives have been developed to target various oncogenic kinases. For example, certain derivatives have been identified as inhibitors of hSMG-1 kinase, a protein involved in nonsense-mediated RNA decay (NMD) and cellular stress responses, making it a potential target for cancer therapy. nih.gov Other pyrimidine-based compounds have been shown to inhibit SRC-family kinases (SFK), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR) mutants. nih.govnih.gov The selectivity of these inhibitors can be finely tuned through chemical modifications to the pyrimidine scaffold, allowing for the targeting of specific kinases or multiple targets simultaneously. acs.orgnih.gov

Table 1: Examples of Kinase Inhibition by Pyrimidine Analogues

| Compound/Class | Kinase Target(s) | Reported Activity (IC₅₀) |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (Compound 3 ) | Bruton's tyrosine kinase (BTK) | FDA-approved inhibitor |

| Imidazole–pyrimidine–sulfonamide hybrid (88 ) | HER2, EGFR-L858R, EGFR-T790M | 81 ng/mL, 59 ng/mL, 49 ng/mL |

| Imidazole–pyrimidine–sulfonamide hybrid (89 ) | HER2, EGFR-L858R, EGFR-T790M | 208 ng/mL, 112 ng/mL, 152 ng/mL |

| Pyrazolo[3,4-d]pyrimidine (Compound 5i ) | EGFRWT, EGFRT790M | 0.19 µM, 0.057 µM |

| Aminopyrimidine-2,4-dione (Compound 4 ) | BRD4, PLK1 | 0.029 µM, 0.094 µM |

This table presents data on analogues to illustrate the potential kinase-inhibiting activities of the pyrimidine scaffold.

Beyond kinases, pyrimidine derivatives have been shown to inhibit various hydrolase enzymes. Hydrolases play crucial roles in metabolism, signaling, and disease pathogenesis, making them attractive therapeutic targets.

Studies on novel synthetic pyrimidine derivatives have demonstrated effective inhibition against several metabolic hydrolases. nih.gov These include carbonic anhydrase isoenzymes (hCA I and II), which are involved in processes like pH regulation and are targets for treating glaucoma and epilepsy. nih.govresearchgate.net Additionally, pyrimidine analogues have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade neurotransmitters and are key targets in Alzheimer's disease therapy. researchgate.netacs.org Other hydrolases targeted by pyrimidine derivatives include glutathione (B108866) S-transferase (GST), an enzyme often implicated in drug resistance in cancer, and α-glycosidase, an enzyme involved in carbohydrate metabolism and a target for diabetes management. researchgate.netjournalagent.com The inhibitory potential of these compounds is often significant, with Kᵢ values reported in the nanomolar to low micromolar range. nih.govjournalagent.comjuniperpublishers.com

Table 2: Examples of Hydrolase Inhibition by Pyrimidine Analogues

| Compound/Class | Hydrolase Target | Reported Activity (Kᵢ / IC₅₀) |

|---|---|---|

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 0.979 µM |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Kᵢ: 0.047 µM |

| Thiazolo/Thiadiazolo pyrimidines | Carbonic Anhydrase I (hCA I) | Kᵢ: 39.16–144.62 nM |

| Thiazolo/Thiadiazolo pyrimidines | Carbonic Anhydrase II (hCA II) | Kᵢ: 18.21–136.35 nM |

| Thiazolo/Thiadiazolo pyrimidines | Acetylcholinesterase (AChE) | Kᵢ: 33.15–52.98 nM |

| Thiazolo/Thiadiazolo pyrimidines | Butyrylcholinesterase (BChE) | Kᵢ: 31.96–69.57 nM |

This table presents data on analogues to illustrate the potential hydrolase-inhibiting activities of the pyrimidine scaffold.

The presence of a nitro group on an aromatic ring, as in this compound, is a critical structural feature that often serves as a pro-drug element. The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. nih.gov This reductive metabolism can lead to the formation of highly reactive intermediates that can exert cytotoxic effects.

Cellular Pathway Modulation Studies

The ultimate biological effect of a compound like this compound is determined by its ability to modulate cellular pathways, often leading to outcomes such as cell cycle arrest, apoptosis, or inhibition of proliferation. Studies on analogous pyrimidine derivatives provide significant insight into these potential cellular activities.

Pyrimidine derivatives have demonstrated a broad spectrum of cytotoxic and anti-proliferative activities across numerous human cancer cell lines. encyclopedia.pubsciensage.info These compounds are frequently evaluated for their ability to inhibit the growth of cancers such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., LoVo), and cervical (e.g., HeLa) cancer. nih.govnih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with many derivatives showing activity in the low micromolar range. sciensage.info

For example, novel 2,4,5-substituted pyrimidine derivatives have shown potent anti-proliferative activities against cell lines such as PC-3 (prostate), MGC-803 (gastric), and MCF-7 (breast). jrasb.com In some cases, these compounds induce cell death through apoptosis. encyclopedia.pubnih.gov Studies using flow cytometry have confirmed that certain pyrimidine analogues can increase the population of apoptotic cells and cause cell cycle arrest, often at the G2/M phase. nih.govmdpi.com The broad anti-proliferative profile of the pyrimidine scaffold suggests that this compound and its analogues could modulate key pathways involved in cancer cell survival and proliferation.

Table 3: Examples of Cellular Activity of Pyrimidine Analogues

| Compound/Class | Cell Line | Cancer Type | Reported Activity (IC₅₀ / GI%) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (4 ) | Various | NCI-60 Panel | Potent anticancer activity |

| Tetralin-6-yl pyrimidine (1 ) | HepG2 | Liver Cancer | IC₅₀: 8.66 µg/ml |

| Tetralin-6-yl pyrimidine (2 ) | HepG2 | Liver Cancer | IC₅₀: 7.11 µg/ml |

| Tetralin-6-yl pyrimidine (3 ) | HepG2 / MCF-7 | Liver / Breast Cancer | IC₅₀: 5.50 / 7.29 µg/ml |

| Pyrimidine-bridged combretastatin (B1194345) (4 ) | MCF-7 / A549 | Breast / Lung Cancer | IC₅₀: 2.51 µM / 3.38 µM |

| Pyrimidine-bridged combretastatin (5 ) | MCF-7 / A549 | Breast / Lung Cancer | IC₅₀: 4.63 µM / 3.71 µM |

This table presents data on analogues to illustrate the potential cellular activities of the pyrimidine scaffold.

Identifying the direct molecular target of a novel compound is crucial for understanding its mechanism of action and for further drug development. While enzyme inhibition assays can suggest targets, direct binding assays provide definitive evidence of a physical interaction between the compound and a protein. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. It allows for the real-time monitoring of the binding and dissociation of a small molecule, providing quantitative data on binding affinity (Kᴅ), and association/dissociation kinetics.

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry (DSF), measure the thermal stability of a target protein in the presence and absence of a ligand. The binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ), which can be monitored using a fluorescent dye that binds to unfolded proteins.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify the targets of a compound in a complex biological system, such as a cell lysate or even in living cells. This method often involves synthesizing a probe version of the compound that incorporates a photo-activatable group and a reporter tag. The probe is allowed to bind to its targets, cross-linked by UV light, and the tagged proteins are then identified by mass spectrometry. This approach was successfully used to identify the nuclear receptor NR4A1 as the direct target of a novel lipid-lowering agent. acs.org

Fluorescence Polarization (FP) assays can also be used to measure binding affinity. This technique measures the change in polarization of fluorescent light emitted from a labeled probe. If a small molecule inhibitor competes with the fluorescent probe for binding to the target protein, it will displace the probe, leading to a decrease in polarization. acs.org While specific direct binding data for this compound is not available, these established methodologies would be the standard approach to deconvolve its molecular targets and validate the hits from enzymatic and cellular screening assays.

Elucidation of Biological Mechanisms of Action for this compound Analogues

The biological mechanisms of pyrimidine derivatives, including analogues of this compound, are diverse and depend on their specific structural features. A significant body of research points towards several key pathways through which these compounds exert their pharmacological effects.

One of the most frequently cited mechanisms, particularly for anti-inflammatory action, is the inhibition of cyclooxygenase (COX) enzymes. rsc.org Pyrimidine-based agents, like other nonsteroidal anti-inflammatory drugs (NSAIDs), can suppress the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. rsc.org Some derivatives show high selectivity for the COX-2 isoenzyme, which is primarily involved in the inflammatory response. nih.gov

Another important mechanism involves the modulation of nitric oxide (NO) pathways. Certain 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit the production of nitric oxide and the activity of inducible nitric oxide synthase (iNOS). nih.gov Overproduction of NO by iNOS is a hallmark of various inflammatory conditions, and its inhibition represents a key therapeutic strategy.

In the context of anticancer activity, pyrimidine analogues can function as antimetabolites. Due to their structural similarity to the natural pyrimidine bases (uracil, thymine, and cytosine) found in nucleic acids, they can interfere with DNA and RNA synthesis. niscpr.res.inuobasrah.edu.iqmdpi.com This can lead to the inhibition of cell proliferation. Specific mechanisms identified for pyrimidine derivatives include the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication, and the intercalation into DNA strands, which disrupts cellular processes. nih.gov Furthermore, some pyrimidines can induce apoptosis (programmed cell death) by activating the caspase cascade. mdpi.comnih.gov

The structural flexibility of the pyrimidine scaffold allows for the generation of a vast number of derivatives that can interact with a wide range of biological targets. uobasrah.edu.iq For instance, piperidine pyrimidine amides have been noted for their enzymatic inhibitory activity against various kinases and receptors. mdpi.com The nitro group, as seen in 5-nitropyrimidine, can also play a crucial role in the biological activity, often enhancing the potency of the molecule. nih.gov

In Vitro Biological Screening Methodologies for Derivatives

The in vitro antimicrobial potential of this compound analogues is commonly evaluated using established methodologies to determine their efficacy against a spectrum of pathogenic microbes. The disc diffusion method is a widely used primary screening technique. niscpr.res.in In this assay, sterile paper discs impregnated with the test compounds are placed on an agar (B569324) medium that has been uniformly inoculated with a specific bacterial or fungal strain. The plates are then incubated, and the antimicrobial activity is quantified by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented).

To obtain more quantitative data, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a set incubation period. Broth microdilution or agar dilution methods are typically employed for MIC determination.

Screening is generally performed against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger). niscpr.res.innih.govoaji.netnih.gov The results are often compared to those of standard antimicrobial agents like ampicillin (B1664943) or gentamycin for bacteria and clotrimazole (B1669251) or ketoconazole (B1673606) for fungi. nih.govnih.gov

Table 1: Representative Antibacterial Activity of Pyrimidine Derivatives

| Compound Type | Test Organism | Activity | Reference |

| 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidine | Bacillus subtilis (Gram +ve) | Mild Activity | oaji.net |

| 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidine | Pseudomonas aeruginosa (Gram -ve) | Minor Activity | oaji.net |

| Substituted 2-oxopyrimidines | Staphylococcus aureus (Gram +ve) | Moderate to Good | niscpr.res.in |

| Substituted 2-oxopyrimidines | Bacillus subtilis (Gram +ve) | Considerable Activity | niscpr.res.in |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Staphylococcus aureus, Bacillus subtilis (Gram +ve) | Active | nih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Escherichia coli (Gram -ve) | Active | nih.gov |

The antioxidant capacity of this compound analogues is assessed through various in vitro assays that measure their ability to neutralize free radicals. These methods evaluate different aspects of antioxidant action, such as radical scavenging and reducing power.

A prevalent method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpsonline.comresearchgate.net DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the test compound.

Other commonly used assays include:

Hydroxyl Radical Scavenging Assay: This measures the ability of a compound to neutralize the highly reactive hydroxyl radical (•OH), often generated via the Fenton reaction. nih.gov

Superoxide (B77818) Radical Scavenging Assay: This evaluates the quenching of superoxide anion radicals (O2•−). nih.gov

Lipid Peroxidation (LPO) Assay: This method assesses the ability of a compound to inhibit the oxidative degradation of lipids. researchgate.net Malondialdehyde (MDA), an end product of lipid peroxidation, is often measured as an indicator of oxidative damage. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals or inhibit lipid peroxidation by 50%. ijpsonline.comnih.gov

Table 2: Common In Vitro Antioxidant Assays for Pyrimidine Derivatives

| Assay Method | Principle | Measured Outcome | Reference |

| DPPH Scavenging | Measures hydrogen-donating capacity by bleaching the purple DPPH solution. | Decrease in absorbance | ijpsonline.comresearchgate.net |

| Hydroxyl Radical Scavenging | Evaluates the neutralization of hydroxyl radicals. | Inhibition of radical-induced damage | nih.gov |

| Lipid Peroxidation Assay | Measures the inhibition of the oxidative degradation of lipids. | Reduction in malondialdehyde (MDA) levels | researchgate.net |

| Total Antioxidant Capacity | Varies; can measure reduction of metal ions or scavenging of specific radicals. | Trolox equivalent units | nih.gov |

The anti-inflammatory and analgesic potential of pyrimidine derivatives is investigated using a combination of in vitro and in vivo models.

In vitro anti-inflammatory screening often focuses on the compound's ability to inhibit key enzymes in the inflammatory cascade. The most common target is the cyclooxygenase (COX) enzyme, with assays designed to measure the inhibition of both COX-1 and COX-2 isoforms. rsc.orgnih.gov This allows for the determination of a compound's potency and its selectivity towards the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is a desirable trait for minimizing side effects. Another in vitro method involves assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.gov

The membrane stabilization or anti-hemolytic activity assay is another method used to study in vitro anti-inflammatory activity. This technique is based on the principle that the red blood cell membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may be able to stabilize lysosomal membranes, thereby preventing the release of inflammatory mediators. nih.gov

Analgesic properties are also explored, as pain is a cardinal sign of inflammation. While often assessed in vivo, the underlying mechanisms, such as COX inhibition, are directly related to those evaluated in anti-inflammatory screens.

The anthelmintic activity of pyrimidine analogues is evaluated in vitro to determine their efficacy against parasitic worms. A common and accessible model for these studies is the adult Indian earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. ijpsdronline.com

The methodology involves exposing the earthworms to various concentrations of the synthesized compounds dissolved in a suitable solvent. ijpsdronline.com The primary endpoints measured are the time taken for paralysis and the time taken for the death of the worms. Paralysis is noted when the worms lose their motility, even when shaken vigorously. Death is confirmed by placing the motionless worms in warm water and observing for any lack of movement. orientjchem.org

The results are typically compared against a standard anthelmintic drug, such as albendazole (B1665689) or piperazine (B1678402) citrate, to gauge the relative potency of the test compounds. ijpsdronline.comorientjchem.org This in vitro screening provides crucial preliminary data on the potential of these derivatives as new anthelmintic agents.

In vitro assays are fundamental for screening pyrimidine derivatives for antiviral activity. These methodologies involve infecting cultured host cells with a specific virus in the presence of varying concentrations of the test compound.

The choice of cell line depends on the virus being studied. For example, human MT-4 cells are used for anti-HIV activity evaluation, while Vero cells are commonly used for Herpes Simplex Virus (HSV-1) and Coxsackie B3 virus (COX-B3). nih.govmdpi.com The antiviral efficacy is typically determined by measuring the inhibition of virus replication or the protection of the host cells from virus-induced cytopathic effects (CPE).

The 50% inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound that inhibits viral replication by 50%. mdpi.com For instance, the anti-HIV activity of pyrimidine analogues can be evaluated using the MT-4/MTT assay, which measures the protective effect of the compound on virus-infected cells. nih.gov Similarly, for viruses like HCV, replicon systems (e.g., Huh 5-2 replicon system) are used to assess the inhibition of viral RNA replication. nih.gov These screening methods allow for the identification of promising compounds for further development as antiviral agents. mdpi.com

Future Research Directions and Advanced Derivatives of 5 Nitro 2 Piperidin 1 Yl Pyrimidine

Design and Synthesis of Novel Fused Heterocyclic Systems Incorporating the 5-Nitro-2-(piperidin-1-yl)pyrimidine Moiety

A significant frontier in advancing pyrimidine-based compounds lies in the creation of fused heterocyclic systems. This strategy aims to generate rigid, conformationally restricted molecules that can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The this compound moiety can be annulated with various heterocyclic rings to produce novel chemical entities with potentially enhanced pharmacological profiles.

The synthesis of such fused systems often involves multi-step reactions, starting with functionalization of the core pyrimidine (B1678525) ring, followed by cyclization reactions. researchgate.net For instance, pyrimidines can be fused with heterocycles like pyrrole, thiophene, furan, pyrazole, and pyridine (B92270) to yield a diverse array of molecular frameworks. nih.gov These fused systems are highly effective in modulating the activity of key cellular targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Key synthetic strategies that could be employed include:

Intramolecular Cyclization: Introducing reactive functional groups onto the pyrimidine or piperidine (B6355638) rings that can undergo intramolecular cyclization to form a new fused ring.

Condensation Reactions: Reacting the parent compound or its derivatives with bifunctional reagents to build a new heterocyclic ring onto the existing scaffold. For example, condensation with β-ketoesters can yield fused pyridopyrimidines. nih.gov

Michael Addition Reactions: Utilizing Michael addition reactions as a key step to construct fused systems, such as thiazolo[4,5-d]pyrimidines. researchgate.net

The table below outlines potential fused systems and the rationale for their design.

| Fused Heterocycle | Potential Synthetic Precursor on Pyrimidine Ring | Rationale for Fusion |

| Pyrrolo[2,3-d]pyrimidine | Amino or halo group at C4 | Bioisostere of purine (B94841); potential for kinase inhibition. nih.gov |

| Thieno[2,3-d]pyrimidine | Thiol or halo group at C4 | Can enhance π-stacking interactions with target proteins. |

| Pyrazolo[3,4-d]pyrimidine | Hydrazino or amino group at C4 | Known scaffold for inhibiting various enzymes. |

| Pyrido[2,3-d]pyrimidine | Amino group at C4 followed by condensation | Modulates solubility and hydrogen bonding capacity. nih.gov |

These novel fused systems offer the potential for enhanced biological activity by presenting the core pharmacophore in a unique three-dimensional arrangement, leading to improved interactions with target proteins.

Exploration of Complex Molecular Architectures and Hybrid Structures

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy to develop compounds with improved affinity, selectivity, or a dual mode of action. nih.gov This approach is particularly promising for the this compound scaffold, allowing for the integration of its inherent properties with those of other biologically active moieties.

The design of such hybrid molecules requires a rational approach, considering the known structure-activity relationships (SAR) of each component. nih.gov For example, hybridizing the pyrimidine core with structures known to interact with specific targets, such as nucleotide-binding sites or tubulin, could lead to synergistic effects. mdpi.com

Examples of potential hybrid structures include:

Pyrimidine-Thiazole Hybrids: The thiazole (B1198619) ring is a common pharmacophore in anticancer agents. mdpi.com Linking a thiazole moiety to the this compound scaffold could create a synergistic molecular platform with enhanced cytotoxic activity. mdpi.com

Pyrimidine-Combretastatin Hybrids: Combretastatin (B1194345) is a well-known tubulin-binding agent. A hybrid molecule could be designed to combine the tubulin-binding properties of a combretastatin fragment with the pyrimidine core, potentially enhancing target interaction and metabolic stability. mdpi.com

Pyrimidine-Purine Hybrids: Given that pyrimidines are fundamental components of nucleic acids, creating hybrids with purine analogs can generate molecules that mimic nucleobases and interfere with cellular metabolic and signaling pathways. nih.gov

The exploration of these complex architectures opens avenues for developing multi-target agents, which can be particularly advantageous in treating complex diseases like cancer.

Integration of Multi-Omics and High-Throughput Screening in Derivative Discovery

Modern drug discovery heavily relies on high-throughput screening (HTS) of large compound libraries to identify initial "hits." rsc.org For derivatives of this compound, HTS can rapidly assess the biological activity of a diverse set of analogs against specific targets or in cell-based assays. Miniaturization and automation of synthesis and screening processes can accelerate this discovery phase significantly. rsc.org

Furthermore, the integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—provides a global, unbiased understanding of how these compounds affect cellular systems. rsc.org This approach moves beyond single-target interactions to reveal the broader biological impact of a compound, helping to identify its mechanism of action, potential off-target effects, and biomarkers of response. nih.gov

The workflow for this integrated approach would involve:

Library Synthesis: Generation of a focused library of this compound derivatives with diverse structural modifications.

High-Throughput Screening (HTS): Screening the library against a panel of disease-relevant targets or cell lines to identify active compounds.

Multi-Omics Analysis: Treating cells with the most promising "hit" compounds and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Data Integration and Pathway Analysis: Using bioinformatics tools to integrate the multi-omics data and identify the cellular pathways and networks perturbed by the compounds.

This integrated strategy can accelerate the identification of lead compounds and provide deep insights into their biological functions, facilitating more informed decisions in the drug development pipeline.

Computational-Experimental Synergy for Accelerated Compound Optimization

The synergy between computational modeling and experimental validation is a cornerstone of modern medicinal chemistry, enabling a more rapid and cost-effective optimization of lead compounds. nih.gov For the this compound scaffold, this approach can guide the design of new derivatives with improved potency and selectivity.

Computational techniques play a crucial role at various stages:

High-Throughput Virtual Screening (HTVS): Large virtual libraries of compounds can be screened against the three-dimensional structure of a biological target to predict binding affinity and identify promising candidates for synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. nih.govresearchgate.net This information is invaluable for understanding SAR and designing modifications to enhance binding.

In Silico ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

The predictions from these computational studies are then used to guide the synthesis of a smaller, more focused set of compounds. These compounds are subsequently tested in experimental assays, and the results are fed back to refine the computational models, creating an iterative cycle of design, synthesis, and testing that accelerates the optimization process. A 2023 study successfully used HTVS followed by in vitro assays to identify a novel dual inhibitor of EGFR and HER2 kinases, demonstrating the power of this synergistic approach. nih.gov

Strategic Development of Chemical Probes Based on this compound Scaffold

Chemical probes are highly characterized small molecules used as tools to investigate the function of specific proteins and explore biological pathways in cellular and in vivo settings. nih.gov The this compound scaffold can serve as a foundation for the development of such probes, enabling a deeper understanding of its biological targets.

The design of a chemical probe requires careful consideration of several factors:

Potency and Selectivity: The probe must be potent enough to elicit a biological response at low concentrations and highly selective for its intended target to avoid confounding off-target effects.

Mechanism of Action: The probe should have a well-defined mechanism of action (e.g., inhibitor, agonist, antagonist).

Functional Groups for Conjugation: Probes are often modified with reporter tags (e.g., fluorophores, biotin) or photoaffinity labels to allow for visualization or identification of the target protein. nih.gov This requires the incorporation of a suitable functional group (e.g., an alkyne or azide (B81097) for click chemistry) that does not disrupt binding to the target.

A strategy for developing a chemical probe from the this compound scaffold would involve identifying a potent and selective derivative, determining its specific biological target, and then synthetically modifying it to incorporate a bioorthogonal handle or a photoaffinity tag. nih.govolemiss.edu These probes would be invaluable tools for target validation, studying protein function in complex biological systems, and identifying new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-Nitro-2-(piperidin-1-yl)pyrimidine, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves nitration of a pyrimidine precursor followed by nucleophilic substitution with piperidine. For example, nitration using concentrated nitric acid at 0–5°C ensures regioselectivity at the 5-position, while subsequent reaction with piperidine in anhydrous THF at reflux (66–70°C) introduces the piperidin-1-yl group. Side reactions, such as over-nitration or decomposition, are minimized by controlling reaction temperature and stoichiometry (e.g., 1.2 equivalents of piperidine to avoid excess base) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The proton NMR spectrum should show a singlet for the aromatic proton at the 4-position of the pyrimidine ring (δ ~8.8 ppm) due to deshielding by the nitro group. Piperidine protons appear as multiplets (δ ~1.5–2.5 ppm).

- MS : ESI-MS typically displays a molecular ion peak [M+H]+ at m/z 235.1 (calculated for C₉H₁₂N₄O₂). Fragmentation patterns (e.g., loss of NO₂ or piperidine) further confirm the structure .

Q. What crystallographic methods are used to determine the molecular conformation of nitro-substituted pyrimidines?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL is standard. For example, the piperidine ring in related compounds adopts a chair conformation, with the aryl substituent equatorial. Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement metrics (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer : AutoDock4 or similar tools incorporate ligand flexibility and receptor side-chain mobility. For instance, docking into a kinase active site involves:

- Grid Generation : Define the binding site using a 60 × 60 × 60 Å grid with 0.375 Å spacing.

- Lamarckian GA Parameters : 100 runs, population size 150, and 2.5 × 10⁶ energy evaluations.

- Analysis : Cluster poses by RMSD (≤2.0 Å) and prioritize low ΔG values. Validation via cross-docking (e.g., HIV protease flexibility) improves reliability .

Q. How should researchers resolve contradictions in bioactivity data for nitro-pyrimidine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., MCF-7 vs. A549 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

- Standardization : Use identical cell passages and ATP-based viability assays.

- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability.

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

Q. What strategies optimize the nitro group’s reactivity in this compound for further functionalization?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation).

- Nucleophilic Aromatic Substitution : Electron-withdrawing nitro groups activate the pyrimidine ring for substitution at the 4-position using thiols or amines under basic conditions (K₂CO₃, DMF, 80°C) .

Q. How does the piperidine ring conformation influence the compound’s pharmacokinetic properties?

- Methodological Answer : Chair conformations (as confirmed by XRD) enhance metabolic stability by shielding the piperidine N-atom from cytochrome P450 oxidation. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) predicts logP values (~2.1) and membrane permeability, correlating with in vivo bioavailability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.